Acetamide derivatives have been extensively studied due to their diverse pharmacological properties, which include anti-inflammatory, anticonvulsant, antiulcer, and antibacterial activities. These compounds are characterized by the presence of an acetamide group attached to various aromatic or heteroaromatic rings, which can be further modified to enhance their biological activity and selectivity for different receptors or biological targets.
The therapeutic applications of acetamide derivatives span across various medical fields. In the treatment of arthritis, N-(2-hydroxy phenyl) acetamide has shown promising results in reducing inflammation and arthritis symptoms in animal models1. For neurological disorders, acetamide derivatives like trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide have been synthesized and tested for their anticonvulsant activities, offering potential alternatives to existing antiepileptic drugs2. In metabolic diseases, the selective activation of β3-adrenergic receptors by certain acetamide derivatives could lead to new treatments for obesity and type 2 diabetes3. Furthermore, the antiulcer potential of N-phenoxypropylacetamide derivatives has been explored due to their dual action on gastric acid secretion and mucosal protection4. Lastly, the antibacterial activity of 3-methylthio-3-cephem-4-carboxylic acids, which are related to acetamide structures, has been investigated, with some compounds showing promising oral activity7.
S-Methyl-3-thioacetaminophen can be synthesized from various precursors, including 4-hydroxy-3-(methylthio)aniline and acetic anhydride, through controlled chemical reactions. It falls under the category of thioacetaminophen derivatives, which are compounds that contain sulfur in their molecular structure, influencing their reactivity and biological properties .
The synthesis of S-Methyl-3-thioacetaminophen typically involves the reaction of 4-hydroxy-3-(methylthio)aniline with acetic anhydride. The reaction can be represented as follows:
The reaction is generally conducted under controlled conditions to optimize yield and purity. Parameters such as temperature, solvent choice, and reaction time are critical for achieving the desired product. In industrial settings, larger-scale synthesis may utilize catalysts and advanced purification techniques to enhance efficiency .
S-Methyl-3-thioacetaminophen features a thioether functional group, which significantly influences its chemical behavior. The molecular structure includes:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms and the presence of functional groups .
S-Methyl-3-thioacetaminophen is capable of undergoing various chemical reactions:
S-Methyl-3-thioacetaminophen plays a significant role in the metabolism of acetaminophen, particularly in the formation of thiomethyl metabolites that are linked to detoxification processes.
The compound interacts with various enzymes and proteins within biochemical pathways, influencing cellular functions such as signaling pathways and gene expression. It is known to affect metabolic flux and metabolite levels through its interactions with enzymes involved in acetaminophen metabolism .
The pharmacokinetics of S-Methyl-3-thioacetaminophen indicate that its conjugated thiomethyl metabolites exhibit delayed peak levels in biological fluids compared to other acetaminophen metabolites. This delayed appearance may have implications for its biological activity and therapeutic efficacy .
S-Methyl-3-thioacetaminophen has potential applications in several areas:
Research continues to explore the full range of biological activities associated with this compound, highlighting its significance in both synthetic chemistry and pharmacology .
S-Methyl-3-thioacetaminophen, systematically named N-[4-Hydroxy-3-(methylthio)phenyl]-acetamide, is an organic compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol. Its structure comprises a paracetamol backbone (4-hydroxyacetanilide) modified by a methylthio (-S-CH₃) group at the meta position (carbon 3) of the aromatic ring. This substitution replaces the hydrogen atom at C3 with a thiomethyl group, fundamentally altering the molecule's electronic distribution and reactivity compared to acetaminophen. The acetamide group (-NHCOCH₃) at position 1 and the phenolic hydroxyl (-OH) at position 4 remain intact, though their properties are influenced by the electron-donating character of the sulfur substituent [4] [5].
The compound typically presents as a pink crystalline solid, a property attributed to extended conjugation and molecular stacking effects induced by the thiomethyl group. It exhibits moderate solubility in polar organic solvents including dimethyl sulfoxide and methanol, but limited solubility in aqueous systems. Predicted physicochemical parameters include a boiling point of 391.7±37.0°C, density of 1.27±0.1 g/cm³, and acid dissociation constant (pKa) of 9.04±0.43, reflecting the weakly acidic nature of the phenolic proton. The methylthioether linkage contributes significant lipophilicity, influencing its distribution in biological systems [4] [5].
Table 1: Physicochemical Properties of S-Methyl-3-thioacetaminophen
Property | Value | Experimental/Predicted |
---|---|---|
Molecular Formula | C₉H₁₁NO₂S | Confirmed |
Molecular Weight | 197.25 g/mol | Confirmed |
CAS Registry Number | 37398-23-5 | Confirmed |
Physical State | Pink crystalline solid | Experimental |
Melting Point | Not characterized | - |
Boiling Point | 391.7 ± 37.0 °C | Predicted |
Density | 1.27 ± 0.1 g/cm³ | Predicted |
Solubility in DMSO | High | Experimental |
Solubility in Methanol | Moderate | Experimental |
pKa | 9.04 ± 0.43 | Predicted |
Spectroscopic characterization includes distinctive signals in nuclear magnetic resonance spectroscopy: aromatic proton resonances between δ 6.5–7.5 ppm, a methyl singlet from the acetamide group at δ 2.1 ppm, and the thiomethyl group resonance at δ 2.5 ppm. Mass spectrometry reveals a characteristic molecular ion at m/z 197.051 (accurate mass), with fragmentation patterns showing losses of methylthio radical (•SCH₃) and ketene (CH₂=C=O) [7]. The InChI Key (KNDKLDWGYWQCCJ-UHFFFAOYSA-N) and SMILES notation (CSc1cc(NC(C)=O)ccc1O) provide unique identifiers for database searches and computational studies [5] [7].
S-Methyl-3-thioacetaminophen functions as a terminal metabolite within the thiomethyl shunt pathway of acetaminophen biotransformation, representing a detoxification route for reactive intermediates. This pathway initiates when the highly reactive metabolite N-acetyl-p-benzoquinone imine (formed via cytochrome P450 oxidation) undergoes glutathione conjugation. Subsequent enzymatic processing cleaves glutamate and glycine residues, yielding the cysteine conjugate. S-Methylation of this intermediate via thioether S-methyltransferase produces the corresponding methylthio conjugate, which undergoes N-acetylation to form S-Methyl-3-thioacetaminophen. The metabolite then undergoes phase II conjugation, primarily sulfation, before renal excretion [3] [8].
Recent high-resolution mass spectrometry studies have identified S-Methyl-3-thioacetaminophen sulfate and its sulfoxide derivative as exceptionally stable urinary biomarkers with delayed excretion kinetics compared to conventional acetaminophen metabolites. These sulfoconjugates exhibit detection windows extending beyond 24 hours post-acetaminophen ingestion, whereas unmetabolized acetaminophen clears from circulation within 4–8 hours. This prolonged detection window offers significant advantages for epidemiological studies investigating associations between acetaminophen exposure and developmental or hepatic outcomes. The sulfate conjugates remain quantifiable when free acetaminophen and primary metabolites are undetectable, providing a more reliable history of exposure timing and extent [3].
Table 2: Biomarker Characteristics of S-Methyl-3-thioacetaminophen Sulfate Conjugates
Biomarker Property | Conventional Metabolites | S-Methyl-3-thioacetaminophen Conjugates |
---|---|---|
Detection Window in Urine | 4–8 hours | >24 hours |
Correlation with NAPQI Formation | Indirect | Direct |
Stability in Biological Matrices | Moderate | High |
Utility in Acute Intoxication Cases | Limited (rapid clearance) | High (detectable post-clearance) |
Inter-individual Variability | High (polymorphic metabolism) | Moderate |
Analytical Detection Method | Standard LC-MS | High-resolution Mass Spectrometry |
The quantitative significance of this pathway provides insights into interindividual variability in acetaminophen detoxification efficiency. Approximately 5–10% of therapeutic acetaminophen doses undergo oxidative metabolism to NAPQI under normal conditions. The thiomethyl shunt pathway represents a secondary detoxification route when glutathione reserves become depleted or overwhelmed. Consequently, elevated excretion of S-Methyl-3-thioacetaminophen conjugates may signal increased NAPQI formation, serving as an indirect biomarker for oxidative stress susceptibility. This relationship has implications for identifying individuals at elevated risk for acetaminophen-induced hepatotoxicity due to genetic, dietary, or disease-related factors affecting metabolic flux [3] [8].
The identification of S-Methyl-3-thioacetaminophen emerged from systematic investigations into acetaminophen metabolism during the 1970s–1980s, when researchers sought to elucidate minor metabolic pathways beyond glucuronidation and sulfation. The compound received its CAS registry number (37398-23-5) upon formal identification, with early studies characterizing it as a urinary metabolite in experimental models and humans following high-dose acetaminophen administration. Initial analytical detection relied on gas chromatography with sulfur-specific detectors, which provided sufficient sensitivity for trace analysis but lacked the molecular specificity of contemporary techniques [2] [4].
Nomenclature evolution reflects changing conventions in chemical naming. Early literature referred to the compound as "3-(methylthio)acetaminophen" or "4′-Hydroxy-3′-(methylthio)acetanilide," with progressive standardization to "S-Methyl-3-thioacetaminophen" to emphasize the sulfur substitution at the aromatic ring's third position. The synonym "N-[4-Hydroxy-3-(methylthio)phenyl]-acetamide" remains chemically precise and appears in contemporary databases. This compound is distinct from the structurally similar but erroneously cited "O-Benzyl-S-methyl-3-thioacetaminophen" (CAS 1076198-94-1), which contains an additional benzyl ether group and higher molecular weight (C₁₆H₁₇NO₂S) [1] [2].
Research availability of S-Methyl-3-thioacetaminophen has been historically constrained by synthesis challenges and limited commercial production. Early investigations relied on in-house synthesis via nucleophilic aromatic substitution on 3-fluoroacetaminophen using methanethiolate, or through methylation of 3-mercaptoacetaminophen precursors. Specialty chemical suppliers began listing the compound in the 1990s, though availability remained restricted to small quantities at premium pricing—$430 per 2.5 mg in early catalogs. Current procurement remains challenging, with several suppliers discontinuing production despite its research significance. This limited accessibility has paradoxically coincided with expanding scientific interest, particularly following the recognition of its biomarker utility in exposomics studies [2] [5] [7].
Analytical advancements have progressively enhanced detection capabilities. Initial characterization employed thin-layer chromatography and gas chromatography with flame photometric detection. Modern analyses utilize liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS), enabling specific quantification in biological matrices at nanomolar concentrations. These technical improvements facilitated the pivotal 2023 discovery of the metabolite's extended detection window and biomarker utility, cementing its role in advanced biomonitoring applications [3] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: